molecular formula C20H25FN2OS B2511823 N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide CAS No. 671201-11-9

N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide

Cat. No.: B2511823
CAS No.: 671201-11-9
M. Wt: 360.49
InChI Key: NIUUWDFMVWJKAN-UHFFFAOYSA-N
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Description

N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide is a synthetic organic compound with the molecular formula C20H25FN2OS and a molecular weight of 360.49 g/mol This compound features a complex structure that includes a thienyl ring, a fluorobenzamide moiety, and an azepane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide typically involves multiple steps:

  • Formation of the Thienyl Intermediate: : The synthesis begins with the preparation of the thienyl intermediate. This can be achieved through the alkylation of 2-thiophenecarboxaldehyde with appropriate alkylating agents under basic conditions.

  • Introduction of the Azepane Group: : The next step involves the introduction of the azepane group. This is usually done by reacting the thienyl intermediate with azepane in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

  • Formation of the Fluorobenzamide Moiety: : The final step is the coupling of the azepane-thienyl intermediate with 4-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: : The thienyl ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : The fluorine atom on the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : The compound can be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.

  • Medicine: : It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

  • Industry: : The compound’s unique properties make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1-piperidinylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide: Similar structure but with a piperidine ring instead of an azepane ring.

    N-[3-(1-morpholinylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide: Contains a morpholine ring instead of an azepane ring.

Uniqueness

N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide is unique due to the presence of the azepane ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures. This uniqueness can be exploited in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-(azepan-1-ylmethyl)-4,5-dimethylthiophen-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2OS/c1-14-15(2)25-20(18(14)13-23-11-5-3-4-6-12-23)22-19(24)16-7-9-17(21)10-8-16/h7-10H,3-6,11-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUUWDFMVWJKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1CN2CCCCCC2)NC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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